cAK Inhibition vs. Unesterified α-Amyrin
Alpha-Amyrin palmitate is a potent inhibitor of the catalytic subunit of cAMP-dependent protein kinase (cAK), with reported IC50 values in the range of 4-9 μM [1]. In contrast, the parent compound, unesterified α-amyrin, does not inhibit cAK, demonstrating that the palmitate esterification is essential for this specific activity [1]. This inhibition is competitive with respect to both peptide substrate and ATP, with Ki values in the range of 2-6 μM [1].
| Evidence Dimension | Inhibition of cAMP-dependent protein kinase (cAK) |
|---|---|
| Target Compound Data | IC50 = 4-9 μM; Ki = 2-6 μM |
| Comparator Or Baseline | Unesterified α-amyrin |
| Quantified Difference | Comparator shows no inhibition (inactive) |
| Conditions | In vitro enzyme assay; cAK catalytic subunit |
Why This Matters
This demonstrates that esterification is not a prodrug strategy but creates a novel pharmacophore, making α-amyrin palmitate a specific chemical probe for cAK-related pathways, whereas the unesterified compound would yield a null result.
- [1] Rajic A, et al. Selective inhibition of eukaryote protein kinases by anti-inflammatory triterpenoids. Planta Med. 2000;66(3):206-10. View Source
